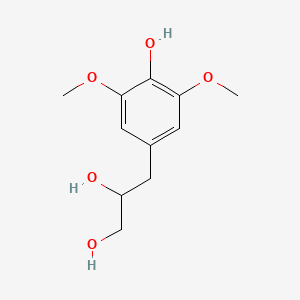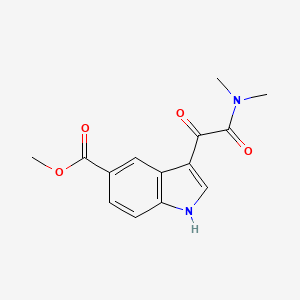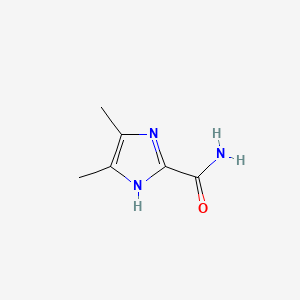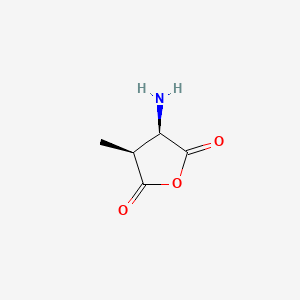
3'-Hydroxy Repaglinide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) is a deuterium-labeled derivative of 3’-HydroxyRepaglinide. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is often used in the study of drug metabolism and pharmacokinetics.
Preparation Methods
The synthesis of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) involves the incorporation of deuterium atoms into the molecular structure of 3’-HydroxyRepaglinide. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O).
Hydroxylation: Introduction of a hydroxyl group (-OH) at the 3’ position of the Repaglinide molecule.
Diastereomer Separation: The resulting mixture of diastereomers is then separated using chromatographic techniques.
Chemical Reactions Analysis
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3’ position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) has several scientific research applications:
Drug Metabolism Studies: It is used to study the metabolic pathways of Repaglinide and its derivatives.
Pharmacokinetics: Researchers use this compound to investigate the absorption, distribution, metabolism, and excretion (ADME) of Repaglinide.
Isotope Labeling: The deuterium labeling helps in tracing the compound in biological systems using mass spectrometry.
Biological Studies: It is used in studies related to enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) is similar to that of Repaglinide. Repaglinide is an oral antihyperglycemic agent that stimulates insulin release from the pancreatic β-cells by binding to the ATP-sensitive potassium channels. The deuterium-labeled compound is used to study these interactions in more detail, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) can be compared with other similar compounds such as:
3’-HydroxyRepaglinide: The non-deuterated version of the compound.
Repaglinide: The parent compound without the hydroxyl group at the 3’ position.
Deuterium-labeled analogs: Other deuterium-labeled derivatives of Repaglinide.
The uniqueness of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) lies in its deuterium labeling, which provides distinct advantages in tracing and studying the compound in biological systems.
Properties
IUPAC Name |
4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAZJVHPAVADF-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)
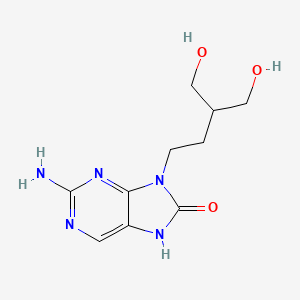
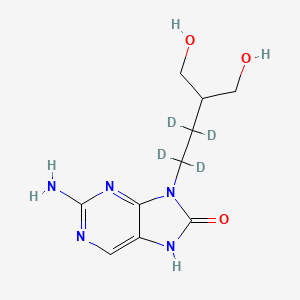
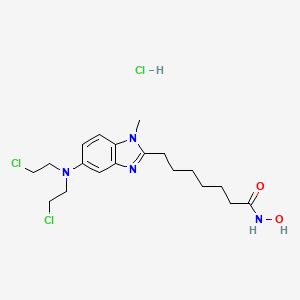
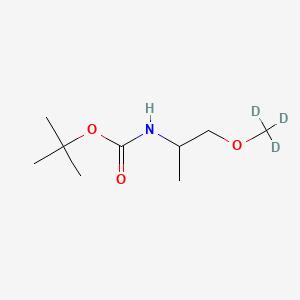
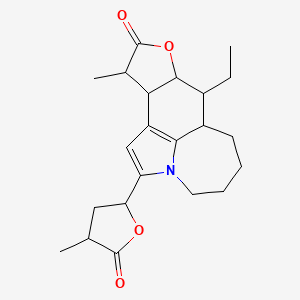

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
